![molecular formula C25H20FN3O B2692652 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-14-4](/img/structure/B2692652.png)

3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

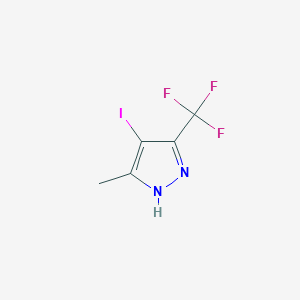

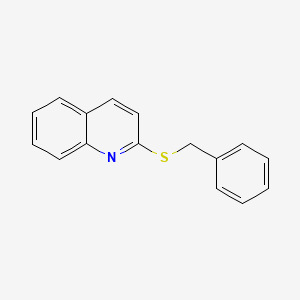

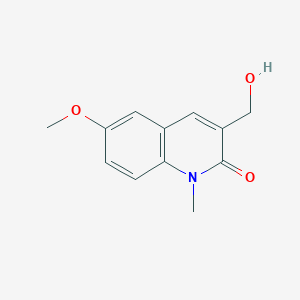

The compound “3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C25H20FN3O and an average mass of 397.444 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core structure, substituted with a 4-fluorophenyl group, a 2-methoxybenzyl group, and a methyl group .Applications De Recherche Scientifique

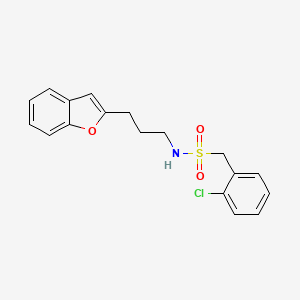

Fluorescent Properties and Biological Systems Analysis

Research on quinoline derivatives, including compounds similar to 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, highlights their efficacy as fluorescent probes. These compounds are utilized extensively in biochemistry and medicine for studying various biological systems, including DNA. Their fluorophore capabilities, derived from fused aromatic systems containing heteroatoms, make them particularly sensitive and selective for such applications. Moreover, certain quinoline derivatives are investigated for their potential as antioxidants and radioprotectors, indicating a broad spectrum of scientific utility beyond fluorescence (Aleksanyan & Hambardzumyan, 2013).

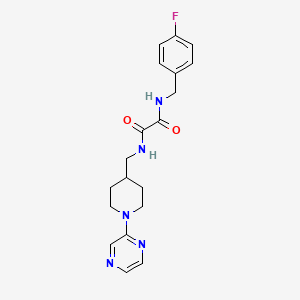

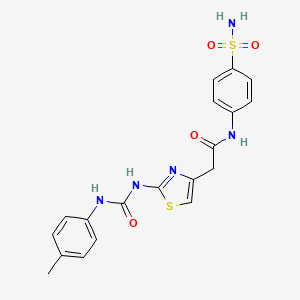

Synthesis and Ligand Potential for Estrogen Receptor

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives demonstrates the compound's potential as ligands for the estrogen receptor. This involves the functionalization of accessible dihydroquinolin-4-ones with various acylating agents, producing pyrazole derivatives through a series of chemical reactions. Such research underlines the compound's significance in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors (Kasiotis, Fokialakis, & Haroutounian, 2006).

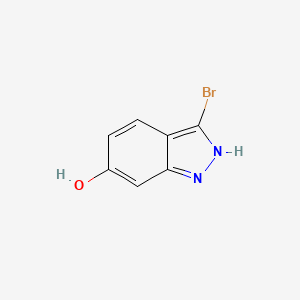

Antitubercular Activity

The compound's structural analogs have been synthesized and evaluated for their antitubercular properties. Specifically, hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant activity against Mycobacterium tuberculosis H37Rv. This indicates the compound's potential utility in developing new antitubercular agents, demonstrating its applicability in addressing global health issues such as tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Research into 3-quinoline carboxamides reveals their optimization as selective inhibitors of the ATM kinase. This work is instrumental in probing ATM inhibition in vivo, particularly in combination with DSB-inducing agents like irinotecan in disease-relevant models. The discovery and optimization of such compounds underscore their potential in cancer therapy, providing a basis for further exploration in pharmacological interventions (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Viscosity-Sensitive Fluorescent Probes

The development of viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives exemplifies the compound's application in detecting viscosity changes within biological and chemical systems. Such compounds, particularly those with electron-donating groups, exhibit sensitive fluorescence responses, facilitating their use in viscosity measurement and highlighting the role of substituted groups in determining fluorescence properties (Wang, Shi, Jia, Chen, & Ma, 2009).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-16-7-12-22-20(13-16)25-21(24(27-28-25)17-8-10-19(26)11-9-17)15-29(22)14-18-5-3-4-6-23(18)30-2/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTFPWMJJOFPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)